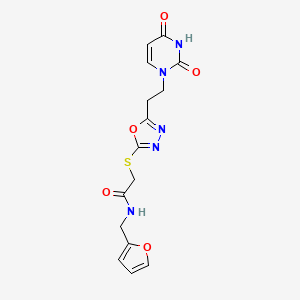![molecular formula C16H13ClFN3O3S2 B2707419 6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide CAS No. 2094318-24-6](/img/structure/B2707419.png)
6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide is a compound with complex molecular structure that makes it notable for various scientific and industrial applications
準備方法
Synthetic routes and reaction conditions: : The synthesis of 6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide typically involves multi-step processes that include nucleophilic substitution and sulfonation. One common method is to start with chlorination of a suitable pyridine derivative followed by sulfonation to introduce the sulfonamide group. The subsequent steps involve introduction of the 3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl group through a series of reaction sequences under controlled conditions.
Industrial production methods: : The industrial production of this compound involves optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient production. Often, flow chemistry techniques or batch processing methods are employed to scale up the synthesis.
化学反応の分析
Types of reactions it undergoes: : This compound can undergo various types of chemical reactions, including:
Oxidation: : It may undergo oxidation reactions, though specific conditions and reagents are needed to facilitate this process without compromising the integrity of the molecular structure.
Reduction: : Similarly, reduction reactions can be carried out, especially on specific functional groups within the molecule.
Substitution: : This compound can participate in substitution reactions where specific groups within the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions: : The reagents typically used for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve careful temperature and pH control to ensure selective reactivity.
Major products formed from these reactions: : The products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfonic acid derivatives, while substitution could result in various halo or alkyl derivatives of the parent compound.
科学的研究の応用
6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide has significant applications in various fields:
Chemistry: : It serves as a building block for creating more complex molecules in synthetic organic chemistry.
Biology: : Its unique structure is used in studying biological pathways and as a probe in biochemical assays.
Medicine: : This compound shows potential as a pharmacophore in drug discovery, targeting specific enzymes or receptors.
Industry: : It can be utilized in the development of specialty chemicals and materials due to its diverse reactivity.
作用機序
The compound exerts its effects through interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The mechanism of action typically involves binding to these targets and either inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events that result in the observed effects.
類似化合物との比較
When compared to similar compounds, 6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds might include other sulfonamides or heterocyclic compounds with thiazole or pyridine rings. The presence of the 3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl group particularly distinguishes it from others, offering unique interaction potentials and reactivity patterns.
That should cover all the major points you asked for. Anything else you want to know about this fascinating compound?
特性
IUPAC Name |
6-chloro-N-[3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl]-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S2/c1-9-5-12(7-19-15(9)17)26(22,23)21-11-3-4-14(13(18)6-11)24-16-20-10(2)8-25-16/h3-8,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWIUNFKZYCRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC(=CS3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)

![2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2707344.png)
![5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid](/img/structure/B2707345.png)
![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)
![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2707358.png)

